molecular formula C19H19FN4O2 B14085117 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione

2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B14085117
M. Wt: 354.4 g/mol
InChI Key: UWJSHNXLMLDXFZ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound that features a pyrimidine ring, a hydrazinyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with 5-(4-fluorophenyl)cyclohexane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes and molecular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and apoptosis . The molecular targets include proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Dimethylpyrimidin-2-yl)hydrazine: A simpler analog with similar hydrazinyl and pyrimidine functionalities.

    5-(4-Fluorophenyl)cyclohexane-1,3-dione: A precursor in the synthesis of the target compound.

    4,6-Dimethylpyrimidine-2-carbohydrazide: Another precursor with similar structural features.

Uniqueness

2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and pyrimidine moieties enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C19H19FN4O2/c1-11-7-12(2)23-19(22-11)24-21-10-16-17(25)8-14(9-18(16)26)13-3-5-15(20)6-4-13/h3-7,10,14,25H,8-9H2,1-2H3,(H,22,23,24)/b21-10+

InChI Key

UWJSHNXLMLDXFZ-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C

solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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